molecular formula C14H12N2 B11893215 3-(P-Tolyl)imidazo[1,2-A]pyridine

3-(P-Tolyl)imidazo[1,2-A]pyridine

Cat. No.: B11893215
M. Wt: 208.26 g/mol
InChI Key: SVFONZGSSFSMFN-UHFFFAOYSA-N
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Description

3-(P-Tolyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant applications in medicinal chemistry due to their unique structural properties. The presence of the p-tolyl group enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(P-Tolyl)imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor . This method features mild conditions, broad substrate scope, and high reaction efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis processes developed in the laboratory.

Chemical Reactions Analysis

Types of Reactions

3-(P-Tolyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Transition metal catalysts or metal-free oxidation strategies.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-A]pyridinones .

Mechanism of Action

The mechanism of action of 3-(P-Tolyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-A]pyridine have been shown to inhibit enzymes or receptors involved in disease pathways . The exact mechanism can vary depending on the specific derivative and its application.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-15-14-4-2-3-9-16(13)14/h2-10H,1H3

InChI Key

SVFONZGSSFSMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3N2C=CC=C3

Origin of Product

United States

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